molecular formula C14H14N2O3 B11706974 N'-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide CAS No. 93758-56-6

N'-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide

Cat. No.: B11706974
CAS No.: 93758-56-6
M. Wt: 258.27 g/mol
InChI Key: NUHSOVFNEWVLAT-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-(m-tolyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or other oxygenated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of new hydrazone derivatives with different substituents.

Scientific Research Applications

N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(Furan-2-ylmethylene)-2-(p-tolyloxy)acetohydrazide
  • N’-(Furan-2-ylmethylene)-2-(o-tolyloxy)acetohydrazide
  • N’-(Thiophen-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide

Uniqueness

N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide is unique due to the specific combination of the furan ring and the m-tolyloxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the furan ring enhances its reactivity and potential for forming diverse derivatives, while the m-tolyloxy group contributes to its stability and solubility.

Properties

CAS No.

93758-56-6

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C14H14N2O3/c1-11-4-2-5-12(8-11)19-10-14(17)16-15-9-13-6-3-7-18-13/h2-9H,10H2,1H3,(H,16,17)/b15-9+

InChI Key

NUHSOVFNEWVLAT-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.